molecular formula C12H18FNO3Si B11848877 tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane

Cat. No.: B11848877
M. Wt: 271.36 g/mol
InChI Key: XOOSZNMCPXBIJG-UHFFFAOYSA-N
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Description

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyl group, a fluoro-nitrophenoxy moiety, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 3-fluoro-4-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Scientific Research Applications

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function and activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and research applications where such functionalities are desired .

Properties

Molecular Formula

C12H18FNO3Si

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl-(3-fluoro-4-nitrophenoxy)-dimethylsilane

InChI

InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3

InChI Key

XOOSZNMCPXBIJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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